molecular formula C11H13N3O B2361007 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198236-41-6

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Cat. No.: B2361007
CAS No.: 2198236-41-6
M. Wt: 203.245
InChI Key: ZWKKOYWAYYFZMO-UHFFFAOYSA-N
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Description

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with 1-methyl-4-chloromethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide or pyrazole N-oxide derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated pyridine or pyrazole rings.

    Substitution: Formation of alkylated or acylated derivatives at the nitrogen or carbon atoms of the pyridine or pyrazole rings.

Scientific Research Applications

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Agrochemistry: The compound is used in the synthesis of agrochemicals such as herbicides and fungicides.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both pyridine and pyrazole rings allows for interactions with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine: Lacks the methyl group at the 5-position of the pyridine ring.

    5-methyl-2-[(1H-pyrazol-4-yl)methoxy]pyridine: Lacks the methyl group on the pyrazole ring.

    2-[(1-methyl-1H-pyrazol-4-yl)methoxy]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is unique due to the presence of both methyl groups on the pyridine and pyrazole rings, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-methyl-2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-3-4-11(12-5-9)15-8-10-6-13-14(2)7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKOYWAYYFZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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